molecular formula C9H7BrN2O B1431412 1-(7-Bromo-1H-indazol-1-yl)ethanone CAS No. 1158680-87-5

1-(7-Bromo-1H-indazol-1-yl)ethanone

Cat. No.: B1431412
CAS No.: 1158680-87-5
M. Wt: 239.07 g/mol
InChI Key: OERWCDJFJQROCH-UHFFFAOYSA-N
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Description

1-(7-Bromo-1H-indazol-1-yl)ethanone (CAS 1158680-87-5) is a brominated indazole derivative with the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol. It features a bromine atom at the 7-position of the indazole ring and an acetyl group (-COCH₃) at the 1-position. This compound is commercially available (e.g., from Shanghai Yuanye Bio-Technology Co.) with a purity of ≥95% and is typically stored at room temperature .

Preparation Methods

Synthetic Routes for Preparation

Although direct literature specifically detailing 1-(7-Bromo-1H-indazol-1-yl)ethanone is limited, closely related positional isomers such as 1-(5-bromo-1H-indazol-3-yl)ethanone and other bromo-substituted indazolyl ethanones provide valuable insights into general synthetic strategies applicable to the 7-bromo isomer. The preparation typically involves two major steps:

Bromination of Indazole Precursor

  • Starting Material: The synthesis begins with an unsubstituted or substituted indazole scaffold.
  • Bromination Agent: Bromine (Br2) or N-bromosuccinimide (NBS) is employed to introduce the bromine atom selectively at the 7-position of the indazole ring. The regioselectivity can be influenced by reaction conditions and substituent effects.
  • Reaction Conditions: Bromination is generally conducted under inert atmosphere (argon or nitrogen) to prevent side reactions, often at low temperatures (0–5°C) to control regioselectivity and minimize over-bromination.

Acetylation of Indazole Nitrogen

  • Acetylating Agents: Acetic anhydride or acetyl chloride are commonly used to introduce the ethanone group on the nitrogen atom of the indazole ring.
  • Catalysts: Lewis acids such as aluminum chloride (AlCl3) or acidic conditions facilitate acetylation.
  • Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or chloroform are preferred for their inertness and ability to dissolve reactants.
  • Temperature: Controlled low temperatures (0–5°C) during acetylation help reduce side reactions and improve yields.
  • Reaction Time: Typically ranges from several hours to 24 hours depending on the scale and conditions.

Representative Synthetic Procedure

A generalized synthetic route adapted from related indazole derivatives is as follows:

Step Reagents & Conditions Description Expected Yield
1 Indazole + NBS (1.1 eq), inert atmosphere, 0–5°C, solvent: DCM or chloroform, 2–4 h Selective bromination at 7-position of indazole 70–85%
2 Brominated indazole + Acetic anhydride (excess), Lewis acid catalyst (AlCl3), 0–5°C to room temp, 12–24 h Acetylation on nitrogen-1 position 60–75%
3 Work-up: Quench with water, extract organic layer, dry, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) Isolation of pure this compound Purity >95%

Alternative Synthetic Strategies

  • Diazotization-Acetylation Route: For some bromo-indazole derivatives, diazotization of amino-substituted precursors followed by reaction with acetylating agents has been reported, providing an alternative pathway.
  • One-Pot Synthesis: Some patents and research papers describe one-pot procedures combining bromination and acetylation steps with additives like potassium acetate, 18-crown-6 ether, and nitrite sources, enhancing yields and reducing reaction times.

Analytical Data and Characterization

The compound is characterized by multiple spectroscopic techniques to confirm structure and purity:

Technique Key Observations
¹H NMR Singlet for acetyl methyl group at δ 2.6–2.8 ppm; aromatic protons shifted due to bromine at 7-position; absence of NH proton confirms N-acetylation
¹³C NMR Carbonyl carbon resonance around δ 190–195 ppm; aromatic carbons shifted by bromine substituent
Mass Spectrometry (EI-MS) Molecular ion peak at m/z 257 (C9H7BrN2O), isotopic pattern characteristic of bromine (1:1 ratio for 79Br/81Br)
Infrared (IR) Strong C=O stretch near 1680 cm⁻¹; C-Br stretch near 750 cm⁻¹
Melting Point Typically reported in literature for related compounds around 120–130°C

Reaction Parameters Affecting Yield and Purity

Parameter Effect Notes
Temperature Low temperatures (0–5°C) favor regioselective bromination and acetylation Prevents side reactions
Solvent Inert solvents like DCM or chloroform improve solubility and reaction control Avoid protic solvents
Stoichiometry Precise molar ratios of brominating and acetylating agents optimize yield Excess acetylating agent often used
Atmosphere Inert atmosphere prevents oxidation or hydrolysis Argon or nitrogen recommended
Purification Silica gel chromatography with hexane/ethyl acetate gradient removes impurities Essential for pharmaceutical-grade purity

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Bromination + Acetylation Indazole NBS or Br2, Acetic anhydride, AlCl3 0–5°C, inert atmosphere, 12–24 h 60–75 Most common, scalable
One-Pot Synthesis Acetamide derivative KOAc, Ac2O, isopentyl nitrite, 18-crown-6 65°C, 24 h ~55 (for related fluoro-bromo indazole) Efficient but requires optimization
Diazotization-Acetylation Amino-indazole NaNO2, Ac2O Reflux, 12–24 h 60–70 Alternative route

Research Findings and Practical Considerations

  • Regioselectivity: Achieving bromination specifically at the 7-position requires careful control of reaction conditions and choice of brominating agent.
  • Stability: The compound is sensitive to light and moisture; storage under inert atmosphere at 2–8°C in amber containers is recommended.
  • Safety: Handling requires personal protective equipment due to irritant properties; waste should be neutralized before disposal.
  • Scalability: Industrial scale-up involves controlled bromination and acetylation under inert atmosphere with continuous monitoring of reaction parameters to maintain yield and purity.

Chemical Reactions Analysis

1-(7-Bromo-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Acylation and Alkylation: The ethanone group can participate in acylation and alkylation reactions, forming various derivatives.

Common reagents used in these reactions include acetyl bromide for acetylation and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(7-Bromo-1H-indazol-1-yl)ethanone serves as a critical building block in the synthesis of various bioactive molecules. Its derivatives have shown potential as:

  • Anticancer Agents : Studies indicate that indazole derivatives can inhibit specific kinases involved in cancer progression, suggesting their role in cancer therapy .
  • Anti-inflammatory Agents : The compound's derivatives have been investigated for their ability to modulate inflammatory pathways, providing insights into new anti-inflammatory drugs .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of other indazole derivatives. The reactions it participates in include:

  • Substitution Reactions : The bromine atom can be replaced by various nucleophiles, leading to diverse derivatives with different biological activities.
  • Acylation and Alkylation : The ethanone group allows for acylation and alkylation reactions, facilitating the formation of complex organic structures .

Biological Studies

Research involving this compound focuses on its interactions with enzymes and receptors. It has been used to study:

  • Enzyme Inhibition : Investigations into how this compound affects enzyme activity could lead to the development of novel therapeutics targeting specific diseases.
  • Cellular Mechanisms : Understanding how indazole derivatives influence cellular pathways related to cell cycle regulation and DNA damage response is crucial for developing anticancer strategies .

Case Studies and Research Findings

Recent studies have provided valuable insights into the applications of this compound:

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (μM)Reference
A549 (Lung Cancer)5.0Study on indazole derivatives
MCF7 (Breast Cancer)3.5Comparative analysis

These findings indicate significant potential for developing new anticancer therapies based on this compound.

Anti-inflammatory Mechanisms

A study highlighted that certain derivatives possess anti-inflammatory properties, effectively reducing inflammation in animal models without severe side effects . This suggests a pathway for developing safer anti-inflammatory drugs.

Mechanism of Action

indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes and receptors, involved in various biological pathways . These interactions can lead to the modulation of biological processes, including inflammation and cell proliferation.

Comparison with Similar Compounds

The following analysis compares 1-(7-Bromo-1H-indazol-1-yl)ethanone with structurally related brominated heterocyclic ethanones, focusing on their physical properties, substituent effects, synthesis methods, and applications.

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions
This compound 1158680-87-5 C₉H₇BrN₂O 239.07 7-Bromo, 1-acetyl RT
1-(7-Bromo-1H-indol-3-yl)ethanone 944086-09-3 C₁₀H₈BrNO 238.08 7-Bromo, 3-acetyl N/A
1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone 633335-81-6 C₉H₆BrFN₂O 257.06 5-Bromo, 6-fluoro 2–8°C
1-(5-Bromo-6-chloro-1H-indazol-1-yl)ethanone 1312008-66-4 C₉H₆BrClN₂O 273.51 5-Bromo, 6-chloro N/A
1-(1H-indazol-7-yl)ethanone 1159511-22-4 C₉H₈N₂O 160.17 Unsubstituted indazole N/A

Key Observations :

  • Substituent Effects: The presence of bromine at different positions (e.g., 5- vs. 7-position) and additional halogens (Cl, F) significantly alters molecular weight, polarity, and stability. For example, 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone requires refrigerated storage, likely due to enhanced reactivity from fluorine’s electronegativity .
  • Molecular Weight : Bromine contributes ~80 g/mol to the molecular weight. Chlorine (e.g., in 1312008-66-4) adds ~35.5 g/mol, while fluorine adds ~19 g/mol .

Q & A

Q. What are the common synthetic routes for 1-(7-Bromo-1H-indazol-1-yl)ethanone, and how are reaction conditions optimized?

Basic Research Question
The synthesis typically involves Friedel-Crafts acylation of indazole derivatives or bromination of pre-functionalized ethanone intermediates. For example:

  • Friedel-Crafts acylation : Indazole reacts with acyl chlorides (e.g., acetyl chloride) in the presence of Lewis acids (e.g., AlCl₃) to form the ethanone backbone .
  • Bromination : Direct bromination of 1-(1H-indazol-1-yl)ethanone using bromine (Br₂) in solvents like acetic acid or dichloromethane at controlled temperatures (20–40°C) introduces the bromine substituent at the 7-position .

Optimization Parameters :

  • Catalyst selection : AlCl₃ vs. FeCl₃ for regioselectivity.
  • Solvent polarity : Polar aprotic solvents (e.g., DCM) improve reaction rates.
  • Temperature control : Elevated temperatures (50–60°C) enhance bromination efficiency but may increase side products.

Q. How do researchers resolve challenges in determining the crystal structure of brominated indazole derivatives using SHELX programs?

Advanced Research Question
Crystallographic refinement of brominated indazoles faces challenges due to heavy atom (Br) effects and potential disorder. Key strategies include:

  • SHELXL refinement : Utilizes anisotropic displacement parameters for Br atoms to improve model accuracy .
  • Twinned data handling : SHELXE’s robust algorithms resolve overlapping reflections in cases of pseudo-merohedral twinning .
  • High-resolution data : Synchrotron-derived datasets (resolution ≤ 0.8 Å) mitigate absorption artifacts caused by bromine .

Example Workflow :

Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation).

Structure solution : SHELXD for phase determination via charge flipping .

Refinement : SHELXL with restraints on bond lengths and angles for disordered regions .

Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

Basic Research Question

  • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl carbon at δ 195–200 ppm .
  • HPLC-MS : Quantify purity (>98%) and detect bromine isotopic patterns (m/z 209/211 for [M+H]⁺) .
  • Elemental Analysis : Validate empirical formula (C₉H₇BrN₂O) with ≤0.3% deviation .

Basic Research Question

  • Antimicrobial screening : Agar diffusion assays against E. coli and S. aureus (MIC values ≤50 µg/mL) .
  • Anticancer activity : MTT assays on HeLa or MCF-7 cell lines (IC₅₀ reported at 10–30 µM) .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR inhibition) .

Key Consideration :
Derivatization at the 7-bromo position enhances solubility and target binding affinity .

Q. What strategies mitigate degradation of brominated indazole derivatives under varying storage conditions?

Advanced Research Question

  • Light sensitivity : Store in amber vials at –20°C to prevent photolytic debromination .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acetyl group .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .

Degradation Products :

  • Hydrolysis: 7-Bromo-1H-indazole (detected via GC-MS) .
  • Oxidation: Indazole-7-carboxylic acid (confirmed by IR carbonyl stretch at 1700 cm⁻¹) .

Properties

IUPAC Name

1-(7-bromoindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6(13)12-9-7(5-11-12)3-2-4-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERWCDJFJQROCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=CC=C2Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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